(1S,2R)-1-Methyl-2,3-dihydro-1H-inden-2-amine
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Overview
Description
rac-(1R,2S)-1-methyl-2,3-dihydro-1H-inden-2-amine is a chiral compound that has garnered attention due to its unique structural and stereochemical properties. This compound is characterized by the presence of a chiral center, which gives rise to its enantiomeric forms. The compound’s structure includes an indane ring system, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, with an amine group attached to the second carbon of the cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-1-methyl-2,3-dihydro-1H-inden-2-amine typically involves the following steps:
Formation of the Indane Ring System: This can be achieved through a Friedel-Crafts alkylation reaction, where benzene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Amine Group: The amine group can be introduced via reductive amination, where the corresponding ketone or aldehyde is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of rac-(1R,2S)-1-methyl-2,3-dihydro-1H-inden-2-amine may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation and chiral resolution to obtain the desired enantiomeric form.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-1-methyl-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the indane ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indanes, imines, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-(1R,2S)-1-methyl-2,3-dihydro-1H-inden-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-1-methyl-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways. This selective binding is crucial for its potential therapeutic effects and biological activity.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S)-2-phenylcyclopentan-1-ol
- rac-(1R,2S)-2-methoxycyclohexan-1-ol
- rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride
Uniqueness
rac-(1R,2S)-1-methyl-2,3-dihydro-1H-inden-2-amine stands out due to its unique indane ring system and the presence of a chiral center, which imparts distinct stereochemical properties. This uniqueness makes it a valuable compound for research and industrial applications, particularly in the synthesis of chiral molecules and the study of stereoselective reactions.
Properties
Molecular Formula |
C10H13N |
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Molecular Weight |
147.22 g/mol |
IUPAC Name |
(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C10H13N/c1-7-9-5-3-2-4-8(9)6-10(7)11/h2-5,7,10H,6,11H2,1H3/t7-,10+/m0/s1 |
InChI Key |
DOMIRQRGULWJML-OIBJUYFYSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](CC2=CC=CC=C12)N |
Canonical SMILES |
CC1C(CC2=CC=CC=C12)N |
Origin of Product |
United States |
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